molecular formula C19H24N2O2 B5546532 4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline

4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline

Cat. No. B5546532
M. Wt: 312.4 g/mol
InChI Key: FSIICMSMRMGCIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline, often involves complex reactions. An example includes the Beckmann rearrangement in oximes of aryl-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinolines, leading to unexpected synthesis routes for similar compounds. Such reactions highlight the intricate methods used to synthesize these quinoline derivatives (Tolkunov et al., 2004). Additionally, the Palladium-Catalyzed Cyclization/Carbonylation provides a direct route to 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, demonstrating the diversity of synthetic approaches for related structures (Ardizzoia et al., 2008).

Molecular Structure Analysis

The crystal structure of related quinoline derivatives has been extensively studied to understand their molecular configuration. For instance, the crystal structure determination of specific quinoline derivatives provides insights into their geometric and spatial arrangement, crucial for assessing their chemical behavior and reactivity (Akkurt et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, underlining their chemical versatility. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates leads to the formation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the compounds' reactivity towards forming complex structures (Lu & Shi, 2007).

Physical Properties Analysis

The physical properties of 4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline and related compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. Studies on the crystal structure of 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline, for instance, provide valuable data on the conformation and stability of these molecules (Rybakov et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, define the utility and applicability of quinoline derivatives in various fields. For example, the synthesis and analgesic activity study of certain quinoline derivatives highlight the relationship between their chemical structure and biological activity, illustrating the broader significance of understanding their chemical properties (Denislamova et al., 2012).

Scientific Research Applications

Fluorescence Derivatization Reagent for Alcohols

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This compound reacts with alcohols to produce fluorescent esters, enabling their separation and detection through a reversed-phase column. This application demonstrates the compound's potential in analytical chemistry for detecting alcohol compounds in various samples (Yoshida, Moriyama, & Taniguchi, 1992).

Electrochemical and Chemical Properties of Analogous Quinones

Research into the electrochemical reductions of phenanthroline quinones, which are structurally related to "4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline," reveals insights into the relationships between structure and reactivity. These studies suggest potential applications in understanding the electron transfer processes relevant to biological systems and synthetic applications (Eckert, Bruice, Gainor, & Weinreb, 1982).

Synthesis of Isoquinolinones via Palladium-Catalyzed Reactions

An efficient synthetic protocol involving palladium-catalyzed cyclization and carbonylation has been developed for preparing 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones. This showcases the compound's utility in facilitating the synthesis of complex organic molecules, which could be of interest for pharmaceutical development and material science (Ardizzoia et al., 2008).

Coordination Compounds for Catalysis

Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which share structural features with the queried compound, have been synthesized. These compounds were tested in enantioselective catalysis, indicating potential applications in asymmetric synthesis and catalysis (Jansa et al., 2007).

Functionalization of Proline Derivatives

Palladium-catalyzed directed C(sp^3)-H arylation has been utilized for the functionalization of C(sp^3)-H bonds at the unactivated 3-position of proline derivatives. This method directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers, demonstrating the compound's relevance in the development of novel pharmaceutical agents and building blocks in organic synthesis (Affron, Davis, & Bull, 2014).

properties

IUPAC Name

[3-(methoxymethyl)pyrrolidin-1-yl]-(2,3,6-trimethylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-5-6-17-16(9-12)18(13(2)14(3)20-17)19(22)21-8-7-15(10-21)11-23-4/h5-6,9,15H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIICMSMRMGCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline

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